6-chloro-7-methyl-2,3,4,9-tetrahydro-1H-fluorene-1-carboxamide;6-chloro-8-methyl-2,3,4,9-tetrahydro-1H-fluorene-1-carboxamide;6-chloro-2,3,4,9-tetrahydro-1H-fluorene-1-carboxamide
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Overview
Description
6-chloro-7-methyl-2,3,4,9-tetrahydro-1H-fluorene-1-carboxamide, 6-chloro-8-methyl-2,3,4,9-tetrahydro-1H-fluorene-1-carboxamide, and 6-chloro-2,3,4,9-tetrahydro-1H-fluorene-1-carboxamide are members of the class of carbazoles. These compounds are characterized by a fluorene backbone with a carboxamide group at the 1-position and a chlorine atom at the 6-position. The methyl group is located at different positions on the fluorene ring, which distinguishes these compounds from each other.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the carboxamide group is introduced using amide-forming reagents like ammonia or primary amines .
Industrial Production Methods
Industrial production methods for these compounds may involve large-scale chlorination and amide formation processes. These methods are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
These compounds undergo various types of chemical reactions, including:
Oxidation: The fluorene ring can be oxidized to form fluorenone derivatives.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium hydroxide or ammonia are employed under basic conditions.
Major Products
The major products formed from these reactions include fluorenone derivatives, amines, and substituted fluorene compounds .
Scientific Research Applications
These compounds have a wide range of scientific research applications:
Chemistry: Used as intermediates in the synthesis of more complex organic molecules.
Biology: Studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for their potential use as therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of these compounds involves their interaction with specific molecular targets and pathways. For example, they may inhibit certain enzymes or interfere with DNA replication in cancer cells. The exact molecular targets and pathways can vary depending on the specific compound and its application .
Comparison with Similar Compounds
Similar Compounds
6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide: Similar in structure but lacks the methyl group.
6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide: Another similar compound with a different substitution pattern.
Uniqueness
The uniqueness of 6-chloro-7-methyl-2,3,4,9-tetrahydro-1H-fluorene-1-carboxamide, 6-chloro-8-methyl-2,3,4,9-tetrahydro-1H-fluorene-1-carboxamide, and 6-chloro-2,3,4,9-tetrahydro-1H-fluorene-1-carboxamide lies in their specific substitution patterns, which can influence their chemical reactivity and biological activity. These unique features make them valuable for various research and industrial applications .
Properties
CAS No. |
80748-21-6 |
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Molecular Formula |
C88H92Cl6N6O6 |
Molecular Weight |
1542.4 g/mol |
IUPAC Name |
6-chloro-7-methyl-2,3,4,9-tetrahydro-1H-fluorene-1-carboxamide;6-chloro-8-methyl-2,3,4,9-tetrahydro-1H-fluorene-1-carboxamide;6-chloro-2,3,4,9-tetrahydro-1H-fluorene-1-carboxamide |
InChI |
InChI=1S/4C15H16ClNO.2C14H14ClNO/c3*1-8-5-9-6-13-10(12(9)7-14(8)16)3-2-4-11(13)15(17)18;1-8-5-9(16)6-13-10-3-2-4-11(15(17)18)14(10)7-12(8)13;2*15-9-5-4-8-6-13-10(12(8)7-9)2-1-3-11(13)14(16)17/h3*5,7,11H,2-4,6H2,1H3,(H2,17,18);5-6,11H,2-4,7H2,1H3,(H2,17,18);2*4-5,7,11H,1-3,6H2,(H2,16,17) |
InChI Key |
VFCBJFRAECKYNC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)C3=C(C2)C(CCC3)C(=O)N.CC1=CC2=C(C=C1Cl)C3=C(C2)C(CCC3)C(=O)N.CC1=CC2=C(C=C1Cl)C3=C(C2)C(CCC3)C(=O)N.CC1=CC(=CC2=C1CC3=C2CCCC3C(=O)N)Cl.C1CC(C2=C(C1)C3=C(C2)C=CC(=C3)Cl)C(=O)N.C1CC(C2=C(C1)C3=C(C2)C=CC(=C3)Cl)C(=O)N |
Origin of Product |
United States |
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